molecular formula C20H24Cl2N4O B3486901 1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea

Cat. No.: B3486901
M. Wt: 407.3 g/mol
InChI Key: UJQBDAOHGDUUFM-UHFFFAOYSA-N
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Description

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential in biological assays and studies related to enzyme inhibition and receptor binding.

    Medicine: It is being investigated for its potential therapeutic effects, including its role as an antipsychotic or antidepressant agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors . The compound’s effects are mediated through the modulation of these receptors, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.

Properties

IUPAC Name

1-[2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N4O/c1-15-2-5-17(6-3-15)24-20(27)23-8-9-25-10-12-26(13-11-25)19-14-16(21)4-7-18(19)22/h2-7,14H,8-13H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQBDAOHGDUUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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